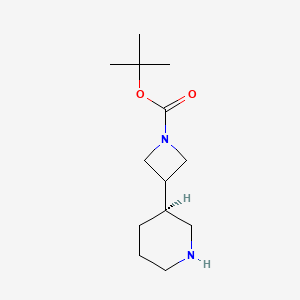![molecular formula C13H30IN9O8P2 B12941063 (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)
(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, including a purine derivative, an iodo group, and a phosphate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt typically involves multiple steps:
Formation of the Bicyclic Hexane Core: The bicyclic hexane core can be synthesized through a Diels-Alder reaction, followed by selective reduction and functional group modifications.
Introduction of the Purine Derivative: The purine derivative is introduced via nucleophilic substitution reactions, where the iodo group is added using iodine and a suitable base.
Phosphorylation: The phosphate ester is formed through phosphorylation reactions using phosphoric acid derivatives under controlled conditions.
Formation of the Tetraammonium Salt: The final step involves the neutralization of the compound with ammonium hydroxide to form the tetraammonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and purine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, and other nucleophiles.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its purine derivative is of particular interest for the development of antiviral and anticancer agents.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids, affecting DNA and RNA synthesis. Additionally, the compound can inhibit certain enzymes, disrupting cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Similar in having a purine base and phosphate groups.
Guanosine Monophosphate (GMP): Another purine derivative with phosphate groups.
Cyclic Adenosine Monophosphate (cAMP): A cyclic nucleotide with a purine base.
Uniqueness
The uniqueness of (1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt lies in its bicyclic structure and the presence of an iodo group. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H30IN9O8P2 |
|---|---|
Molecular Weight |
629.29 g/mol |
IUPAC Name |
tetraazanium;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonatooxy-1-bicyclo[3.1.0]hexanyl]methyl phosphate |
InChI |
InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |
InChI Key |
FVTFHHDVLNQSME-AVAGOIHISA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)
![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)



![Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-](/img/structure/B12941004.png)

![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)


![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)
